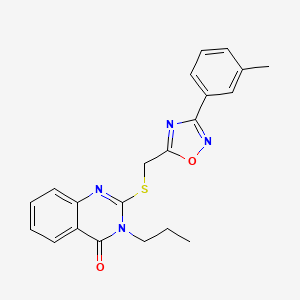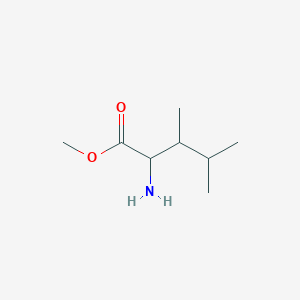
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a furan ring, and a carboxamide group . The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions. For instance, furan derivatives can be synthesized from furfural, which is produced from biomass like corncobs or sugar cane bagasse . Pyrazole derivatives, on the other hand, are often synthesized through the reaction of hydrazines with 1,3-diketones .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. Furan rings are known to undergo a variety of reactions, including Diels–Alder additions to electrophilic alkenes and alkynes . Pyrazole rings can participate in various reactions, including nucleophilic substitutions and cycloadditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a furan ring could contribute to its aromaticity, while the carboxamide group could influence its polarity and hydrogen bonding capabilities .科学的研究の応用
Antimicrobial Activity
One notable application area for compounds structurally related to N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is in the development of antimicrobial agents. Studies have shown that pyrazole derivatives, particularly those with furan and thiophene moieties, exhibit significant antimicrobial activity. For instance, a study synthesized and evaluated the antimicrobial activity of various chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives. These compounds showed promising antibacterial activity against a range of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Hamed et al., 2020). Similarly, another study focused on the synthesis of heterocyclic compounds with antimicrobial activity, starting from 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. These compounds were evaluated for their in vitro antibacterial and antifungal activities, with some showing activities comparable to reference drugs (Abdelhamid et al., 2019).
Synthetic Applications
Another research area involves the synthetic applications of compounds with similar structures, exploring their potential as intermediates in the synthesis of various heterocyclic compounds. A study detailed the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-yl-methylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine. This research showcased the versatility of furan- and pyrazole-based compounds in synthesizing a range of heterocyclic compounds with potential biological activities (El-Essawy & Rady, 2011).
Crystal Structure and Theoretical Studies
Compounds structurally related have also been subjects of crystal structure and theoretical studies to understand their properties better. For example, research on 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one provided insights into its crystal structure, vibrational properties, and theoretical aspects through DFT studies. Such studies are crucial for designing compounds with optimized properties for specific applications (Sun et al., 2021).
将来の方向性
The study of complex organic molecules like this one is a vibrant field of research, with potential applications in many areas, including drug discovery, materials science, and chemical synthesis . Future research could involve exploring its synthesis, studying its reactivity, investigating its potential applications, and assessing its safety and environmental impact.
作用機序
Mode of Action
The presence of a furan ring in the compound suggests potential interactions with biological targets via pi stacking or hydrogen bonding
Pharmacokinetics
The presence of a furan ring and a pyrazole ring in the compound suggests potential for good absorption and distribution due to their lipophilic nature . .
特性
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-12-16(13(2)20(3)19-12)17(22)18-11-14(15-5-4-8-23-15)21-6-9-24-10-7-21/h4-5,8,14H,6-7,9-11H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZFSMRRSDEGNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC(C2=CC=CO2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
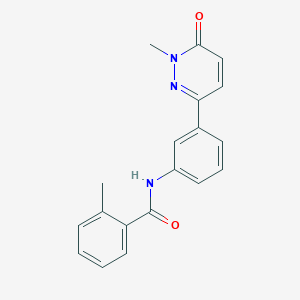
![N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-phenylbutanamide](/img/structure/B2770381.png)
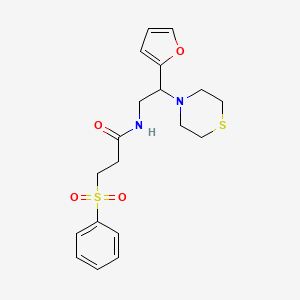

![5-[3-(4-chloroanilino)acryloyl]-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2770385.png)
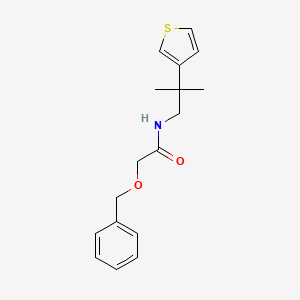
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2770388.png)
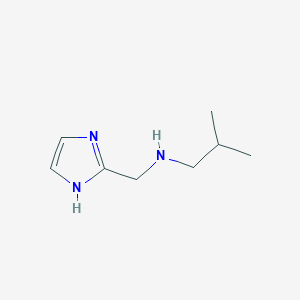
![(E)-1-(4-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2770390.png)
![Ethyl 2-[[2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2770391.png)
![5-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2770392.png)
